2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid
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Overview
Description
2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a triazole ring fused to a pyridine ring, with methyl groups at positions 2 and 7, and a carboxylic acid group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the desired product in good-to-excellent yields . The reaction proceeds via a transamidation mechanism followed by nucleophilic addition and subsequent condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid can be compared with other triazolopyridine derivatives:
1,2,4-Triazolo[1,5-a]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
1,2,4-Triazolo[1,5-a]pyridine: Lacks the carboxylic acid group and may have different biological activities.
1,2,4-Triazolo[4,3-a]pyridine: Different fusion pattern of the triazole and pyridine rings, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxylic acid group, which can significantly influence its reactivity and biological activity.
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-7(9(13)14)12-8(4-5)10-6(2)11-12/h3-4H,1-2H3,(H,13,14) |
InChI Key |
IXORMRFWBBHKFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=NN2C(=C1)C(=O)O)C |
Origin of Product |
United States |
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